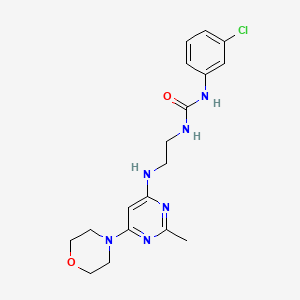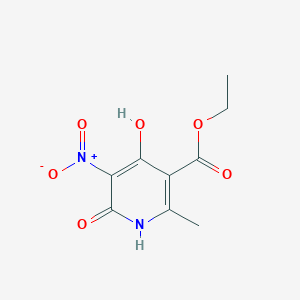
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate is a chemical compound with the molecular formula C8H8N2O6 It is known for its unique structure, which includes both hydroxyl and nitro functional groups attached to a nicotinic acid ester backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate typically involves the nitration of 2-methyl-4,6-dihydroxypyridine followed by esterification. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, maintaining the reaction temperature between 10°C to 20°C to control the exothermic reaction . The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
化学反应分析
Types of Reactions
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
科学研究应用
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity.
相似化合物的比较
Similar Compounds
Ethyl 4,6-dihydroxy-5-nitronicotinate: Similar structure but lacks the methyl group at the 2-position.
4,6-Dihydroxy-2-methyl-5-nitropyridine: Similar core structure but without the ester group.
Ethyl 2,4-dihydroxy-6-methyl-5-nitropyridine-3-carboxylate: Similar functional groups but different substitution pattern.
Uniqueness
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate is unique due to the presence of both hydroxyl and nitro groups on a nicotinic acid ester backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.
属性
IUPAC Name |
ethyl 4-hydroxy-2-methyl-5-nitro-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6/c1-3-17-9(14)5-4(2)10-8(13)6(7(5)12)11(15)16/h3H2,1-2H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVZZSDZBJQNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
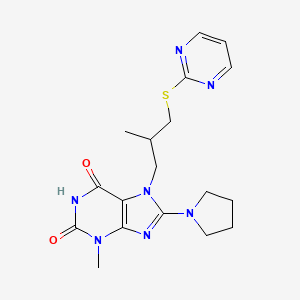
![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2807418.png)
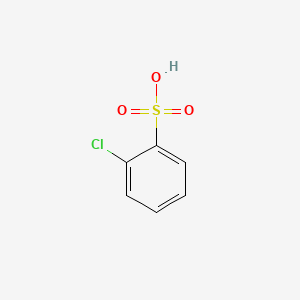
![3-chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2807422.png)
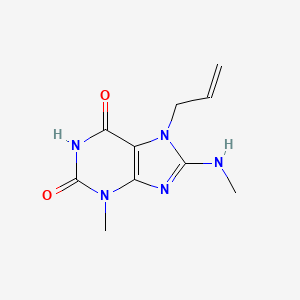
![[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate](/img/structure/B2807424.png)
![2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid](/img/structure/B2807425.png)
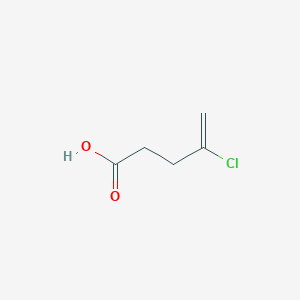
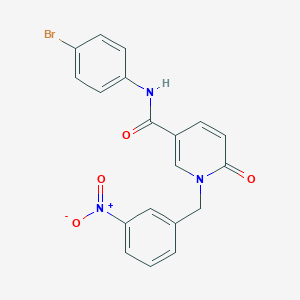
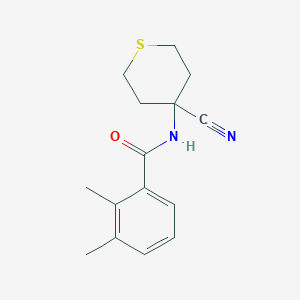
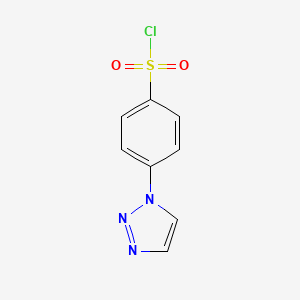
![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2807433.png)

